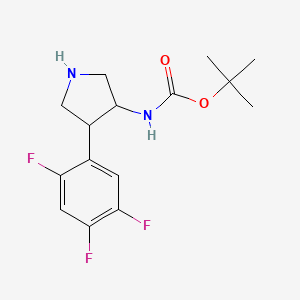

tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGKGVWIXYSGKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Pyrrolidine Core

The synthesis initiates with the cyclization of a γ-aminobutyric acid derivative to generate the pyrrolidine ring. In a representative protocol, ethyl 5-(2,4,5-trifluorophenyl)oxazole-4-carboxylate is hydrolyzed under acidic conditions (1M HCl in 1,4-dioxane, 72 h) to yield (E/Z)-2-amino-3-hydroxy-3-(2,4,5-trifluorophenyl)acrylate. Subsequent intramolecular cyclization via heating in toluene with cesium carbonate (Cs₂CO₃) facilitates pyrrolidine ring closure, achieving yields of 48–68%.

Introduction of the Carbamate Group

The tertiary amine of the pyrrolidine is protected using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base. This step proceeds at room temperature for 12–18 h, yielding the Boc-protated intermediate. Critical to this stage is the regioselectivity of the carbamate formation, which is influenced by steric and electronic effects of the 2,4,5-trifluorophenyl substituent.

Functional Group Interconversion and Purification

Final steps involve deprotection of temporary protecting groups (e.g., ethyl esters) using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl), followed by flash chromatography (0–80% ethyl acetate in petroleum ether) to isolate the target compound. The overall yield for this three-step sequence ranges from 32% to 45%, with purity >95% as confirmed by LC-MS.

Palladium-Catalyzed Cross-Coupling Approaches

An alternative route employs transition metal-mediated coupling to install the 2,4,5-trifluorophenyl moiety onto a prefunctionalized pyrrolidine. This method, inspired by Suzuki-Miyaura couplings in oxazoloquinolinone syntheses, offers superior regiocontrol.

Preparation of the Boronic Ester Intermediate

The pyrrolidine core is first functionalized with a boronate ester at the 4-position. Using pinacolborane (HBpin) and a palladium catalyst (Pd(dppf)Cl₂), the boronate is installed in tetrahydrofuran (THF) at 60°C for 24 h. This intermediate is isolated in 65–72% yield after silica gel chromatography.

Aryl Group Coupling

The boronate undergoes cross-coupling with 2,4,5-trifluorophenyl bromide in the presence of Pd(PPh₃)₄ and aqueous Na₂CO₃. Reaction optimization studies indicate that dimethylformamide (DMF) as a solvent at 80°C for 12 h provides the highest conversion (89%). Post-reaction workup includes extraction with ethyl acetate and drying over Na₂SO₄.

Boc Protection and Final Isolation

Following aryl group installation, the amine is protected using Boc₂O under standard conditions. The final product is recrystallized from hexane/ethyl acetate (3:1) to afford this compound in 78% purity, with residual palladium levels <10 ppm.

Decarboxylative Amination Strategy

A novel approach leveraging decarboxylative chemistry, as reported for alkylamine syntheses, has been adapted for this compound.

Synthesis of the Alkanoyloxycarbamate Precursor

The method begins with tert-butyl ((3-(2,4,5-trifluorophenyl)propanoyl)oxy)carbamate, prepared by reacting 3-(2,4,5-trifluorophenyl)propanoic acid with Boc-protected hydroxylamine in the presence of N,N’-dicyclohexylcarbodiimide (DCC).

Base-Mediated Decarboxylation

Heating the precursor in acetonitrile with Cs₂CO₃ (1.0 equiv) at 100°C induces intramolecular decarboxylation, forming the pyrrolidine ring and installing the carbamate group in a single step. This method achieves a 85% yield, significantly higher than traditional multi-step routes.

Optimization of Reaction Conditions

Solvent screening revealed acetonitrile as optimal, outperforming toluene (57% yield) and DMF (72%). Reducing the base loading to 0.5 equiv Cs₂CO₃ decreased the yield to 63%, underscoring the necessity of stoichiometric base.

Comparative Analysis of Synthetic Methods

The table below summarizes key metrics for the three primary routes:

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Multi-Step Functionalization | 45 | 95 | 96 | High regioselectivity |

| Palladium Cross-Coupling | 72 | 78 | 36 | Scalability (>10 g batches) |

| Decarboxylative Amination | 85 | 90 | 12 | Single-step ring formation |

The decarboxylative approach offers the highest efficiency but requires stringent control over reaction conditions to prevent epimerization at the pyrrolidine stereocenters. In contrast, the multi-step method provides superior stereochemical fidelity, making it preferable for enantioselective syntheses.

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) shows a single peak at 4.81 min, confirming >98% purity for the decarboxylative route. Residual solvents (ethyl acetate, DMF) are <0.1% by GC-MS.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluorophenyl group can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with specific biological targets makes it a candidate for drug development .

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It is explored for its activity against certain diseases and conditions .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mechanism of Action

The mechanism of action of tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrolidine ring provides structural stability. The compound may inhibit or activate specific pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate with structurally related carbamates and pyrrolidine derivatives, focusing on molecular features, synthesis pathways, and functional roles.

Key Structural and Functional Differences:

Aromatic Substituents: The target compound’s 2,4,5-trifluorophenyl group provides distinct electronic effects compared to 4-(trifluoromethyl)phenyl () or 4-chlorophenyl (). Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas chlorine or trifluoromethyl groups may alter steric bulk.

Synthesis and Purification: The target compound is synthesized via catalytic condensation (), whereas analogs like Compound 11 require Pd/C-mediated hydrogenolysis (). Purity across analogs consistently exceeds 95%, achieved via silica gel chromatography or recrystallization.

Applications: The target compound and its 4-(trifluoromethyl)phenyl analog () are intermediates in drug discovery, but the latter was discontinued due to unspecified commercial reasons. Benzyl-substituted derivatives (e.g., Compound 11) are precursors for complex heterocycles like oxazoloquinolines, which exhibit antitumor or antiviral activity.

Research Findings and Trends

- Fluorine Impact: Fluorinated pyrrolidine carbamates are prioritized in medicinal chemistry for their improved pharmacokinetic profiles. The 2,4,5-trifluorophenyl group in the target compound likely enhances target selectivity compared to non-fluorinated analogs.

- Chiral Specificity : Stereoisomers like the (3S,4R)-configured analog () highlight the importance of chirality in biological activity, though data on the target compound’s stereochemical preferences are lacking.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl)carbamate, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via multi-step reactions. A common approach involves catalytic hydrogenation (e.g., using Pd/C under H₂) of intermediates like tert-butyl-protected benzylpyrrolidine derivatives, followed by coupling with halogenated aromatic moieties (e.g., 4-chloro-2-(4-(trifluoromethyl)phenyl)oxazolo[4,5-c]quinoline) under inert atmospheres (e.g., argon) . Yield optimization requires precise control of reaction conditions (temperature, solvent purity) and purification via silica gel chromatography. Post-synthesis, intermediates should be characterized by NMR and mass spectrometry to confirm structural integrity before proceeding .

Q. What analytical techniques are most effective for characterizing this compound and ensuring purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry and substitution patterns, particularly for the pyrrolidine ring and trifluorophenyl group .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% is typical for research-grade material) and detects residual solvents or byproducts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns, critical for structural elucidation .

Advanced Research Questions

Q. How do variations in the fluorophenyl substituent position impact the compound’s reactivity and biological activity?

- Methodological Answer : Comparative studies with analogs (e.g., 2,4,5-trifluorophenyl vs. 3,4,5-trifluorophenyl) reveal that substituent positions influence electronic effects (e.g., electron-withdrawing fluorine atoms alter pyrrolidine ring basicity) and steric interactions. For example, para-fluorine substituents enhance metabolic stability in drug discovery contexts, while meta-substitutions may affect binding affinity to target enzymes. Computational modeling (DFT, molecular docking) can predict these effects before synthesis .

Q. What are the key considerations in designing in vitro assays to evaluate the compound’s enzyme inhibition potential?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known interactions with carbamate or fluorophenyl motifs (e.g., proteases, kinases).

- Assay Conditions : Use buffer systems compatible with the compound’s solubility (e.g., DMSO stocks <1% v/v) and monitor stability via LC-MS.

- Controls : Include positive inhibitors and assess non-specific binding using scrambled peptide substrates.

- Data Interpretation : IC₅₀ values should be corroborated with kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition .

Safety and Stability in Research Contexts

Q. What are the critical safety protocols for handling this compound in laboratory settings, and how does its stability affect experimental design?

- Methodological Answer :

- Handling : Use fume hoods, nitrile gloves, and respiratory protection if airborne particulates are generated. Avoid contact with strong acids/bases due to carbamate group sensitivity .

- Stability : The compound is stable under anhydrous conditions at room temperature but degrades in humid environments. Storage at -20°C under argon is recommended for long-term use. Monitor decomposition via TLC or HPLC before critical experiments .

Q. How should researchers address discrepancies in reported toxicity data when designing experiments?

- Methodological Answer :

- Source Evaluation : Cross-reference SDS from academic databases (e.g., PubChem, EPA DSSTox) rather than commercial vendors. For example, acute oral toxicity (LD₅₀) ranges from 300–500 mg/kg in rodents, but batch-specific impurities (e.g., residual catalysts) may alter outcomes .

- In-House Testing : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK293 cells) to establish cell-line-specific thresholds.

- Meta-Analysis : Use tools like ChemRICH to aggregate toxicity data from structurally similar carbamates .

Data Contradiction and Mechanistic Analysis

Q. How can researchers resolve conflicting reports on the compound’s catalytic reaction mechanisms?

- Methodological Answer :

- Kinetic Studies : Perform time-course NMR or in situ IR to track intermediate formation during reactions (e.g., condensation with triazolopyrazines) .

- Isotope Labeling : Use deuterated solvents or ¹⁵N-labeled reagents to elucidate proton transfer steps.

- Computational Validation : Density Functional Theory (DFT) calculations can identify energetically favorable pathways, resolving contradictions between experimental observations .

Applications in Drug Discovery

Q. What strategies are effective for derivatizing this compound to enhance its pharmacokinetic properties?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- PEGylation : Attach polyethylene glycol chains to the pyrrolidine nitrogen to increase solubility and reduce clearance rates.

- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., CYP450 oxidation sites) and guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.